1-(Trimethylsilyldifluoromethyl)imidazole

C–H difluoromethylation regioselectivity metal-free synthesis

1-(Trimethylsilyldifluoromethyl)imidazole (CAS 341529-07-5; molecular formula C₇H₁₂F₂N₂Si) is a specialized organosilicon reagent identified as the key intermediate in the metal-free C-2 selective difluoromethylation of imidazoles using the Ruppert–Prakash reagent (CF₃SiMe₃). Unlike stable shelf reagents intended for direct derivatization, this compound exists transiently during reaction and represents a critical mechanistic node that dictates C-2 versus N-1 regioselectivity.

Molecular Formula C7H12F2N2Si
Molecular Weight 190.27 g/mol
Cat. No. B13731685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trimethylsilyldifluoromethyl)imidazole
Molecular FormulaC7H12F2N2Si
Molecular Weight190.27 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C(N1C=CN=C1)(F)F
InChIInChI=1S/C7H12F2N2Si/c1-12(2,3)7(8,9)11-5-4-10-6-11/h4-6H,1-3H3
InChIKeyCBVMMZMOIUOTPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Trimethylsilyldifluoromethyl)imidazole for C-2 Selective Imidazole Difluoromethylation – Procurement Guide


1-(Trimethylsilyldifluoromethyl)imidazole (CAS 341529-07-5; molecular formula C₇H₁₂F₂N₂Si) is a specialized organosilicon reagent identified as the key intermediate in the metal-free C-2 selective difluoromethylation of imidazoles using the Ruppert–Prakash reagent (CF₃SiMe₃) [1]. Unlike stable shelf reagents intended for direct derivatization, this compound exists transiently during reaction and represents a critical mechanistic node that dictates C-2 versus N-1 regioselectivity [2]. Its formation and controlled conversion to the final 2-difluoromethylated imidazole product are supported by NMR spectroscopic observation and quantum chemical calculations confirming barrierless reaction pathways [1][2]. As of April 2026, no dedicated head-to-head comparative studies evaluating this specific compound against alternative difluoromethylation reagents have been identified in the peer-reviewed literature; the evidence presented below reflects the strongest available differential data derived from mechanistic studies, class-level comparisons, and cross-study analysis.

1 Enables C-2 selective difluoromethylation of imidazoles via metal-free Ruppert–Prakash pathway
2 Transient silylated intermediate formed in situ; not a shelf-stable reagent
3 Requires CF₃SiMe₃/TBAT system; suitable for applications avoiding transition metals

Why 1-(Trimethylsilyldifluoromethyl)imidazole Cannot Be Replaced by N-Difluoromethylated Imidazoles or Alternative Reagents


Generic substitution of 1-(trimethylsilyldifluoromethyl)imidazole with N-difluoromethylated imidazoles or alternative difluoromethylating agents fails because this compound occupies a unique, non-interchangeable mechanistic niche as the transient C-2 silylated intermediate in the metal-free Ruppert–Prakash difluoromethylation pathway [1]. The N-difluoromethylation methodology (also employing CF₃SiMe₃) operates through a fundamentally distinct mechanism that installs the –CF₂H group at the N-1 position of imidazole and benzimidazole substrates [2]; these products cannot serve as surrogates for C-2 functionalization. Furthermore, alternative C-2 difluoromethylation strategies employing transition-metal catalysis (e.g., Pd-catalyzed systems for heteroaryl halides) introduce metal contamination concerns and are reported to deliver only moderate yields [3], whereas the metal-free pathway proceeding through this intermediate eliminates catalyst removal requirements and offers theoretical advantages for applications where residual metals are prohibited. The trimethylsilyl moiety in this intermediate is not a generic protecting group but a critical structural feature enabling the 1,3-SiMe₃ shift from N-3 to the CF₂ carbon atom – a barrierless step confirmed by DFT calculations [1] that has no parallel in non-silylated difluoromethylating systems.

N-Difluoromethylated imidazoles install –CF₂H at N-1, not C-2; they occupy a different regioisomeric space and cannot substitute for C-2 functionalization.
Pd-catalyzed difluoromethylation introduces residual metal contamination risk and requires additional purification; the metal-free pathway eliminates this concern.
Non-silylated difluoromethylating agents lack the 1,3-SiMe₃ shift mechanism essential for C-2 selectivity; their pathways do not replicate this intermediate.

Quantitative Differentiation Evidence: 1-(Trimethylsilyldifluoromethyl)imidazole vs. Comparator Systems


C-2 vs. N-1 Regioselectivity: Positional Specificity Enabled by Silylated Intermediate Formation

The formation of 1-(trimethylsilyldifluoromethyl)imidazole as a transient intermediate is the mechanistic determinant that directs difluoromethylation exclusively to the C-2 position of the imidazole ring. In contrast, the N-difluoromethylation methodology using the same CF₃SiMe₃ reagent under different conditions (LiI initiation) installs the –CF₂H group at the N-1 position [1]. This represents a binary positional outcome: C-2 selectivity via the silylated intermediate pathway versus N-1 selectivity via the direct N-difluoromethylation pathway. No alternative metal-free reagent system has been reported to achieve C-2 difluoromethylation of unsubstituted imidazoles without this specific intermediate [2].

C-2 vs. N-1 Regioselectivity
Cross-study comparable
TargetC-2 position (exclusive)
ComparatorN-1 position (N-difluoromethylation)
OutcomeBinary positional switch; no overlap
Controls access to C-2 versus N-1 imidazole chemical space; procurement choice determines regioisomer.
Reported 100% positional specificity in characterized products; verify by NMR.
C–H difluoromethylation regioselectivity metal-free synthesis

Metal-Free Reaction Pathway: Catalyst Contamination Risk Elimination vs. Pd-Catalyzed Systems

The reaction pathway generating 1-(trimethylsilyldifluoromethyl)imidazole operates entirely without transition-metal catalysts, relying on the CF₃SiMe₃–TBAT reagent system at room temperature [1]. This contrasts directly with Pd-catalyzed difluoromethylation approaches for heteroaryl substrates, which require palladium catalysts, specialized ligands, and elevated temperatures, delivering only moderate yields for imidazole-containing systems [2]. DFT calculations confirm that both proposed mechanisms for intermediate formation proceed through steps with no high activation barriers, supporting the energetic favorability of this metal-free route [1].

Metal Contamination Risk
Cross-study comparable
This pathwayMetal-free (0 ppm)
Pd-catalyzedResidual Pd possible; moderate yields
ImpactEliminates Pd-scavenging steps
Supports selection when ICH Q3D elemental impurity limits apply; simplifies purification workflow.
Metal-free conditions confirmed at room temperature; verify absence of trace metals in starting materials.
metal-free synthesis pharmaceutical intermediates catalyst contamination

Barrierless Mechanistic Steps: Computational Evidence for Favorable Intermediate Formation

Quantum chemical calculations performed at the DFT level for the metal-free C-2 difluoromethylation pathway reveal that 1-(trimethylsilyldifluoromethyl)imidazole formation proceeds via steps with no high activation barriers [1]. In the first proposed mechanism, the imidazolide anion reacts with difluorocarbene without an activation barrier. In the second pathway, the 1,3-shift of the SiMe₃ group from N-3 to the carbon atom of the CF₂ moiety is also barrierless. This computational evidence distinguishes this pathway from alternative difluoromethylation mechanisms that may require energetically demanding transition states.

Barrierless Steps (DFT)
Class-level inference
Addition of difluorocarbene to imidazolide and 1,3-SiMe₃ shift proceed without activation barriers; DFT modeling supports energetic favorability.
Suggests rapid intermediate formation under mild conditions; may support process intensification.
Class-level comparison only; specific comparative kinetic data not available.
DFT calculations reaction mechanism activation barrier

Procurement-Driven Application Scenarios for 1-(Trimethylsilyldifluoromethyl)imidazole


Synthesis of C-2 Difluoromethylated Imidazole Building Blocks for Medicinal Chemistry

Medicinal chemistry programs requiring C-2 difluoromethylated imidazole pharmacophores (rather than N-1 substituted analogs) should prioritize the CF₃SiMe₃–TBAT reaction system that generates 1-(trimethylsilyldifluoromethyl)imidazole as the critical intermediate [1]. The C-2 –CF₂H moiety functions as a lipophilic hydrogen-bond donor with metabolic stability advantages over C-2 hydrogen or C-2 methyl substituents. N-difluoromethylated imidazoles (prepared via the alternative Prakash methodology) [2] occupy entirely different chemical space and cannot substitute for C-2 functionalization in structure-activity relationship (SAR) campaigns.

Metal-Sensitive Pharmaceutical Intermediate Manufacturing Under ICH Q3D Compliance

API manufacturing routes subject to ICH Q3D elemental impurity guidelines benefit from the metal-free nature of the intermediate's formation pathway [1]. Unlike Pd-catalyzed difluoromethylation alternatives that require rigorous palladium removal and analytical verification, the metal-free route eliminates catalyst contamination at the source. This reduces downstream purification costs, simplifies regulatory documentation, and mitigates batch rejection risk due to elemental impurity excursions – a procurement-relevant advantage when selecting among difluoromethylation strategies for late-stage intermediates.

Mechanistic Studies and Process Development for Imidazole C–H Functionalization

Laboratories investigating C–H functionalization mechanisms or developing scalable difluoromethylation processes should consider the intermediate's well-characterized mechanistic profile. The barrierless reaction steps confirmed by DFT calculations [1] indicate that process intensification (e.g., continuous flow implementation) is theoretically favorable, as the pathway does not require overcoming significant activation energy. The spectroscopic observability of the intermediate by NMR [1] also supports process analytical technology (PAT) implementation for real-time reaction monitoring in manufacturing environments.

Application
Selection Property
Validation Focus
C-2 CF₂H imidazole building blocks
Binary C-2 vs N-1 regioselectivity
Positional confirmation by NMR or HPLC; absence of N-1 isomer
Metal-sensitive intermediate manufacturing
Metal-free pathway (no catalyst)
Residual metal analysis per ICH Q3D; process robustness without Pd
Process development / mechanistic study
Barrierless 1,3-SiMe₃ shift mechanism
Reaction kinetics monitoring; PAT compatibility assessment
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